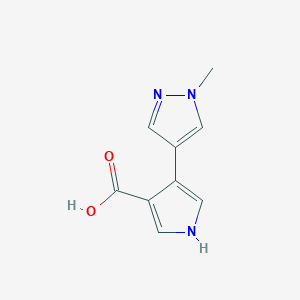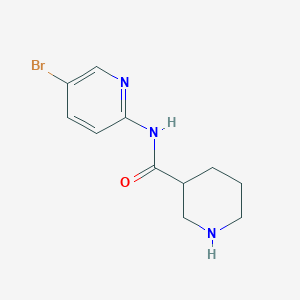
4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid
Overview
Description
Scientific Research Applications
Chemical Synthesis and Reaction Studies
- Functionalization Reactions : The derivative of 1H-pyrazole-3-carboxylic acid undergoes transformation into carboxamide through specific reactions, demonstrating its utility in chemical synthesis and functionalization processes (Yıldırım, Kandemirli, & Demir, 2005).
- Crystal Structure and Computational Studies : Synthesis of new pyrazole derivatives, including studies on their crystal structure and molecular dynamics, shows the relevance of such compounds in structural chemistry and materials science (Shen, Huang, Diao, & Lei, 2012).
Biochemistry and Pharmacology
- Kinase Inhibition for Cancer Treatment : Certain derivatives of pyrazole carboxylic acid exhibit properties as kinase inhibitors, suggesting potential applications in developing cancer therapeutics (ヘンリー,ジェームズ, 2006).
Coordination Chemistry and Material Science
- Coordination Complexes : Studies on coordination and chelation properties of pyrazole-dicarboxylate acid derivatives with various metal ions have been conducted, indicating their potential use in coordination chemistry and material science (Radi et al., 2015).
Advanced Chemical Transformations
- Divergent Cyclisations : Research demonstrates how pyrazole carboxylic acids undergo complex cyclisations, leading to the formation of various heterocyclic structures, which is important in advanced organic synthesis (Smyth et al., 2007).
Molecular Structure Analysis
- Hydrogen-bonded Structures : Investigation of hydrogen-bonded structures in certain pyrazole carboxylates provides insight into molecular interactions and crystallography (Portilla et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a similar structure, such as those containing a1-methyl-1H-pyrazol-4-yl group, have been found to inhibit soluble epoxide hydrolases (sEH) . sEH is an enzyme that plays a crucial role in the metabolism of arachidonic acid and other lipid epoxides .
Mode of Action
The compound likely interacts with its target, sEH, by binding to the enzyme’s active site, thereby inhibiting its function . This inhibition prevents the hydrolysis of epoxides, which are endogenous chemical mediators .
Biochemical Pathways
The inhibition of sEH affects the arachidonic acid metabolism and other lipid epoxide pathways . By preventing the hydrolysis of these epoxides, the compound can potentially modulate the physiological activities mediated by these lipid epoxides .
Pharmacokinetics
The compound’s storage conditions suggest that it may be stable under inert atmosphere and at temperatures below -20°c .
Result of Action
The inhibition of sEH by the compound can lead to a decrease in blood pressure and a reduction in inflammatory responses, as these are some of the physiological effects mediated by the lipid epoxides that sEH acts upon .
Action Environment
The compound’s storage conditions suggest that it may be sensitive to oxygen and temperature .
properties
IUPAC Name |
4-(1-methylpyrazol-4-yl)-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-12-5-6(2-11-12)7-3-10-4-8(7)9(13)14/h2-5,10H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSYBSHTCWIUPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CNC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(3-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B1417259.png)


![3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417264.png)
![N-{[(3-nitrophenyl)amino]carbonyl}alanine](/img/structure/B1417265.png)


![2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylpropanamide](/img/structure/B1417268.png)


![{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}methanamine](/img/structure/B1417275.png)


![3-[3-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1417278.png)